molecular formula C15H22N4O4 B2354586 Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate CAS No. 1067718-07-3

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate

Cat. No.: B2354586
CAS No.: 1067718-07-3
M. Wt: 322.365
InChI Key: YOJSYAFBZQFPEF-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-nitropyridine-4-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate is widely used in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and chemical properties, making each unique in its applications and reactivity.

Biological Activity

Tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate (CAS No. 1067718-07-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C15H22N4O4
  • Molecular Weight : 322.36 g/mol
  • CAS Number : 1067718-07-3

The compound features a piperidine ring, which is known for its role in various biological activities, and a nitro-substituted pyridine moiety that may enhance its interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been investigated for its inhibitory effects on various enzymes, particularly those involved in neurological disorders and cancer progression.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing pathways related to neurotransmission and cellular signaling.

Anticancer Properties

Research indicates that this compound demonstrates promising anticancer activity. It has shown efficacy against various cancer cell lines, including:

Cell Line IC50 (µM)
HT-29 (Colon Cancer)13.73 ± 2.32
MCF-7 (Breast Cancer)11.46 ± 2.45
A549 (Lung Cancer)6.6 ± 0.6
HepG2 (Liver Cancer)6.9 ± 0.7

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent in oncology .

Neurological Effects

The compound has also been studied for its effects on neurological pathways. In vitro studies suggest it may modulate neurotransmitter systems, potentially offering benefits in treating conditions like epilepsy or anxiety disorders.

Case Studies and Research Findings

  • Study on Receptor Binding : A study demonstrated that the compound binds effectively to histamine H3 receptors, showing an inhibition constant (Ki) of 8.8 nM, indicating strong affinity and potential as a therapeutic agent for neurological disorders .
  • Anticonvulsant Activity : In animal models, the compound exhibited anticonvulsant properties in maximal electroshock-induced seizure tests, suggesting its utility in managing seizure disorders .
  • Kinase Inhibition : The compound was evaluated for its inhibitory activity against various kinases involved in cancer cell signaling pathways, showing IC50 values indicating effective inhibition .

Safety and Toxicology

While the biological activities are promising, further research is necessary to evaluate the safety profile of this compound. Toxicological studies are critical to understanding any potential adverse effects associated with its use.

Properties

IUPAC Name

tert-butyl 4-[(3-nitropyridin-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-5-11(6-9-18)17-12-4-7-16-10-13(12)19(21)22/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJSYAFBZQFPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitro-pyridine (25.0 g, 157.69 mmol, 1.0 equiv; commercially available) and triethylamine (19.15 g, 189.23 mol, 1.2 equiv) in anhydrous DMF (100 mL) was added 4-amino-piperidine-1-carboxylic acid tert-butyl ester (31.58 g, 157.69 mmol, 1.0 equiv; commercially available), dissolved in anhydrous DMF (30 mL), and the reaction mixture stirred at rt for 15 h. The reaction mixture was poured into ice-cold water (1 L) and stirred for 2 h, allowed to settle for another 2 h and then filtered. The orange solid was washed with water and air-dried. The crude material was crystallized from ethyl acetate to obtain 43.7 g (86%) of the title compound. 1H NMR (400 MHz, DMSO): δ 1.41 (s, 9H), 1.48-1.56 (m, 2H), 1.88-1.90 (m, 2H), 2.93 (br s, 2H), 3.90-3.93 (m, 3H), 7.14 (d, J=6.3 HZ, 1H), 8.03 (d, J=7.9 Hz, 1H), 8.27 (s, J=6.2 Hz, 1H), 9.03 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
86%

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